molecular formula C22H22N4O3 B12166757 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide

4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide

Cat. No.: B12166757
M. Wt: 390.4 g/mol
InChI Key: PZPLUZBKRBPAQJ-UHFFFAOYSA-N
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Description

4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide is a complex organic compound that features an indole moiety, a pyrrolidinyl group, and a benzamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: Room temperature to slightly elevated temperatures

    Reagents: DCC, tryptamine, and the carboxylic acid derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the pyrrolidinyl and benzamide structures can be reduced.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide is unique due to its combination of an indole moiety, a pyrrolidinyl group, and a benzamide structure. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

4-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]-N-methylbenzamide

InChI

InChI=1S/C22H22N4O3/c1-23-21(28)14-6-8-16(9-7-14)26-20(27)12-19(22(26)29)24-11-10-15-13-25-18-5-3-2-4-17(15)18/h2-9,13,19,24-25H,10-12H2,1H3,(H,23,28)

InChI Key

PZPLUZBKRBPAQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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